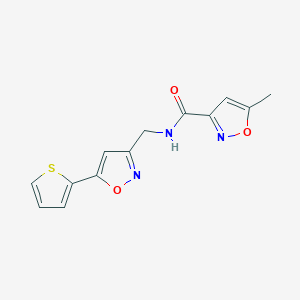

5-methyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-methyl-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3S/c1-8-5-10(16-18-8)13(17)14-7-9-6-11(19-15-9)12-3-2-4-20-12/h2-6H,7H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGNHSHSXGKKME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC2=NOC(=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Claisen Condensation-Cyclization Approach

The most efficient route, as detailed in patent CN1156723A, employs a one-pot protocol:

Step 1 : Claisen condensation of dimethyl oxalate (1.0 eq) and acetone (1.0–1.5 eq) in methanol, catalyzed by sodium methoxide (1.0–2.0 eq) at −5°C to 60°C for 0.5–10 hours, yields methyl acetylacetonate (85–92% conversion).

Step 2 : In situ cyclization with hydroxylamine sulfate (1.0–1.5 eq) at 0–80°C for 2–10 hours generates 5-methylisoxazole-3-methyl carboxylate.

Step 3 : Direct ammonolysis using liquid ammonia (3–20 eq) at 0–50°C for 1–10 hours produces 5-methylisoxazole-3-carboxamide (overall yield: 78–83%).

Advantages :

- Eliminates intermediate isolation, reducing solvent waste.

- Cost-effective raw materials (dimethyl oxalate: $12/kg industrial scale).

Optimization Data :

| Parameter | Range | Optimal Value |

|---|---|---|

| Reaction Temp (°C) | −5 to 120 | 0–60 |

| Molar Ratio (Oxalate:Acetone) | 1:1–4 | 1:1.5 |

| Ammonia Equivalents | 3–20 | 10 |

Synthesis of (5-(Thiophen-2-yl)Isoxazol-3-yl)Methanamine

Thiophene-Isoxazole Cyclization

A modified Huisgen cycloaddition forms the isoxazole-thiophene core:

β-Keto Nitrile Preparation : Thiophene-2-carbonyl chloride reacts with malononitrile in dichloromethane (DCM) at 0°C, yielding 3-(thiophen-2-yl)-3-oxopropanenitrile (87% yield).

Hydroxylamine Cyclization : Treating the β-keto nitrile with hydroxylamine hydrochloride (1.2 eq) in ethanol/water (3:1) at 80°C for 6 hours affords 5-(thiophen-2-yl)isoxazole-3-carbonitrile (91% purity by HPLC).

Nitrile Reduction to Primary Amine

The carbonitrile is reduced using:

- Raney Nickel/H2 : 40 psi H2 in ethanol, 50°C, 12 hours (yield: 68%, 98% purity).

- LiAlH4 : Reflux in THF, 4 hours (yield: 72%, but requires rigorous anhydrous conditions).

Critical Note : Over-reduction to the methyl group is mitigated by controlled H2 pressure or stoichiometric LiAlH4.

Amide Coupling Strategies

Acid Chloride-Mediated Coupling

Activation : 5-Methylisoxazole-3-carboxylic acid (1.0 eq) reacts with thionyl chloride (2.5 eq) at reflux for 3 hours to form the acyl chloride.

Aminolysis : Adding (5-(thiophen-2-yl)isoxazol-3-yl)methanamine (1.1 eq) in dry DCM at 0°C, followed by triethylamine (3.0 eq), yields the target amide (82% isolated yield).

Carbodiimide Coupling

Using EDCl (1.5 eq) and HOBt (1.5 eq) in DMF:

- Room temperature, 24 hours.

- Yield: 79% (higher purity but slower kinetics).

Comparative Data :

| Method | Yield (%) | Purity (%) | Reaction Time |

|---|---|---|---|

| Acid Chloride | 82 | 95 | 4 hours |

| EDCl/HOBt | 79 | 98 | 24 hours |

Purification and Characterization

Crystallization

Recrystallization from ethyl acetate/n-hexane (1:3) produces needle-like crystals (mp: 142–144°C).

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

Reduction: This process involves the addition of hydrogen or removal of oxygen, commonly using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated compounds.

Scientific Research Applications

5-methyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)isoxazole-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Mechanism of Action

The mechanism of action of 5-methyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key analogs and their structural distinctions are summarized below:

Key Observations :

Common Steps :

Divergences :

SAR Trends :

- Hydrophobic substituents (e.g., methyl, chloro) improve membrane permeability.

- Polar groups (e.g., hydroxyl, methoxy) enhance solubility and target engagement but may reduce bioavailability.

Biological Activity

5-methyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)isoxazole-3-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 399.9 g/mol

- CAS Number : 953188-57-3

The presence of isoxazole rings and thiophene moieties contributes to its biological activity by influencing interactions with biological targets.

Biological Activity Overview

Research indicates that 5-methyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)isoxazole-3-carboxamide exhibits several notable biological activities:

- Antimicrobial Activity : Studies have shown that compounds with isoxazole structures can inhibit the growth of various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis. This suggests potential use in treating infections resistant to conventional antibiotics .

- Anticancer Properties : Preliminary investigations indicate that this compound may possess anticancer properties. Isoxazole derivatives have been linked to the inhibition of tumor cell proliferation, likely through the modulation of signaling pathways involved in cell growth and apoptosis .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit certain enzymes, particularly carbonic anhydrases (CAs). While some derivatives showed weak inhibitory effects, they may serve as lead compounds for developing more potent inhibitors .

The mechanisms underlying the biological activities of 5-methyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)isoxazole-3-carboxamide are still being elucidated. However, several hypotheses have emerged based on structural activity relationship (SAR) studies:

- Interaction with Enzymes : The compound's ability to bind to active sites on enzymes like carbonic anhydrase may disrupt their function, thereby inhibiting related biochemical pathways.

- Cellular Uptake and Signaling Pathways : The lipophilicity imparted by the thiophene group may facilitate cellular uptake, allowing the compound to influence intracellular signaling cascades that regulate cell proliferation and apoptosis.

Case Studies and Research Findings

Several studies have conducted in vitro and in vivo evaluations of the compound's efficacy:

Q & A

Q. What are the optimal synthetic routes for 5-methyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)isoxazole-3-carboxamide, and how are key intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Isoxazole-thiophene coupling : Cycloaddition of nitrile oxides with dipolarophiles (e.g., thiophene derivatives) to form the isoxazole-thiophene core .

- Amide bond formation : Activation of the carboxylic acid (e.g., using HATU or EDCI) followed by coupling with the methylisoxazole-3-carboxamide moiety .

- Key intermediates : For example, 5-(thiophen-2-yl)isoxazole-3-carboxylic acid (precursor) is characterized via / NMR to confirm regioselectivity and purity. Low yields (e.g., 18% in analogous syntheses) highlight challenges in steric hindrance and side reactions .

Q. What analytical techniques are critical for confirming the compound’s structure and purity?

Methodological Answer:

- NMR spectroscopy : / NMR (e.g., δ=10.36 ppm for amide protons, δ=169.9 ppm for carbonyl carbons) confirms functional groups and regiochemistry .

- High-resolution mass spectrometry (HRMS) : Matches calculated and observed [M+H] values (e.g., 347.0593 vs. 347.0599) .

- HPLC : Purity >95% is standard for biological testing; reverse-phase C18 columns with acetonitrile/water gradients are commonly used .

Q. What preliminary biological assays are used to evaluate this compound’s activity?

Methodological Answer:

- Mitochondrial assays : Isolated mouse liver mitochondria treated with 1% DMSO solutions of the compound to assess effects on membrane potential (Rh123 fluorescence) and calcium retention (Calcium Green-5N) .

- Cell viability assays : Cultured cells (e.g., HepG2) dosed at 1–100 µM for 48–72 hours, with MTT or resazurin-based readouts .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions may arise from:

- Concentration discrepancies : "Formal" concentrations (moles added/volume) vs. actual bioavailable concentrations due to protein binding or aggregation . Mitigate by measuring free compound levels via ultrafiltration or equilibrium dialysis.

- Assay variability : Use orthogonal assays (e.g., mitochondrial swelling + caspase-3 activation) to confirm mechanisms .

- Structural analogs : Compare with derivatives (e.g., furan vs. thiophene substitutions) to isolate structure-activity relationships (SAR) .

Q. What strategies optimize the compound’s bioavailability and target engagement?

Methodological Answer:

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to enhance solubility, as seen in related isoxazole carbamates .

- Formulation screening : Test solubility in PEG-400 or cyclodextrin-based carriers for in vivo studies .

- Target validation : Use CRISPR-Cas9 knockdown of suspected targets (e.g., kinases or ion channels) in cellular models to confirm mechanism .

Q. How can computational modeling guide the optimization of this compound’s selectivity?

Methodological Answer:

- Docking studies : Model interactions with targets like GSK-3β or acetylcholinesterase using AutoDock Vina. Prioritize residues forming hydrogen bonds (e.g., amide carbonyl with Arg96 in GSK-3β) .

- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories; calculate binding free energies (MM-PBSA) .

- ADMET prediction : Use SwissADME to optimize logP (aim for 2–3) and reduce CYP450 inhibition risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.